molecular formula C16H16ClN3O3 B2611930 (2E)-4-[(7-chloro-4-hydroxy-8-methylquinolin-3-yl)formamido]-N-methylbut-2-enamide CAS No. 2097940-49-1

(2E)-4-[(7-chloro-4-hydroxy-8-methylquinolin-3-yl)formamido]-N-methylbut-2-enamide

Cat. No.: B2611930
CAS No.: 2097940-49-1
M. Wt: 333.77
InChI Key: VOTXUVMJNUYLIU-ONEGZZNKSA-N
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Description

(2E)-4-[(7-chloro-4-hydroxy-8-methylquinolin-3-yl)formamido]-N-methylbut-2-enamide is a synthetic quinoline derivative intended for research and laboratory use only. This compound is not for diagnostic, therapeutic, or any human use. Quinoline-based compounds are a significant area of scientific investigation due to their diverse biological activities. Related 4-hydroxyquinoline-3-carboxamide analogs have been studied in research contexts for their potential antiviral properties, particularly against viruses such as cytomegalovirus and various herpesviruses . Furthermore, certain quinoline structures have been explored as inhibitors of specific enzymatic targets, such as H+-ATPases, which play critical roles in cellular physiology like bone resorption . The specific structure of this compound, featuring a 7-chloro-8-methyl substitution and a formamido-linked N-methylbut-2-enamide side chain, suggests potential for research into structure-activity relationships (SAR) and mechanism-of-action studies. Researchers can utilize this chemical probe to study enzyme inhibition, cellular signaling pathways, and other biochemical processes. Proper handling procedures should be followed, and it is essential to consult the product's Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

7-chloro-8-methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-4-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c1-9-12(17)6-5-10-14(9)20-8-11(15(10)22)16(23)19-7-3-4-13(21)18-2/h3-6,8H,7H2,1-2H3,(H,18,21)(H,19,23)(H,20,22)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTXUVMJNUYLIU-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC=C(C2=O)C(=O)NCC=CC(=O)NC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1NC=C(C2=O)C(=O)NC/C=C/C(=O)NC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-4-[(7-chloro-4-hydroxy-8-methylquinolin-3-yl)formamido]-N-methylbut-2-enamide is a derivative of quinoline, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula: C14H15ClN2O2
  • Molecular Weight: 280.73 g/mol
  • CAS Number: Not specifically listed in the search results but can be derived from its components.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activity. A study on related compounds found that derivatives of 7-chloroquinoline demonstrated moderate to high inhibitory effects on various cancer cell lines. For instance, compounds with similar structures showed growth inhibition (GI50 values) ranging from 5.0 μM to over 100 μM against leukemia and lymphoma cells, indicating a promising therapeutic potential for targeting malignancies .

CompoundCell LineGI50 (μM)Selectivity Index
8dCCRF CEM5.020
8dTHP13.231.5
8dRaji3.826.3
8dHuT788.112.3

This table illustrates the selectivity and potency of the compound against different cancer cell lines, highlighting its potential as an anticancer agent.

The mechanism by which quinoline derivatives exert their biological effects often involves the inhibition of critical enzymes or pathways associated with cancer cell proliferation. For example, compounds like This compound may interfere with DNA synthesis or repair mechanisms, leading to apoptosis in malignant cells.

Case Studies

  • In Vivo Studies : In animal models, similar quinoline derivatives have demonstrated significant tumor reduction rates when administered at specific dosages. These studies provide a foundation for understanding the therapeutic window and dosing strategies for clinical applications.
  • Combination Therapies : Research has also explored the efficacy of combining quinoline derivatives with other chemotherapeutic agents, enhancing their overall effectiveness while potentially reducing side effects associated with higher doses of conventional drugs.

Comparison with Similar Compounds

Table 1: Structural Comparison of (2E)-4-[(7-Chloro-4-hydroxy-8-methylquinolin-3-yl)formamido]-N-methylbut-2-enamide and Analogs

Compound Name / Source Quinoline Substituents Enamide Chain Modifications Additional Features
Target Compound 7-Cl, 4-OH, 8-CH₃ N-methyl, (2E)-configuration Formamido linkage
(2E)-N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide 3-CN, 7-OCH₂CH₃, 3-Cl, 4-O-(pyridin-2-ylmethoxy) 4-(dimethylamino), (2E)-configuration Cyano group, ethoxy substituent
(E)-N-(4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-4-(dimethylamino)-but-2-enamide 3-CN, 7-O-(tetrahydrofuran-3-yl), 3-Cl, 4-F 4-(dimethylamino), (E)-configuration Fluorophenylamino, tetrahydrofuran-3-yl
N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide 3-CN, 7-OCH₂CH₃, 3-Cl, 4-F 4-(dimethylamino), (2E)-configuration Ethoxy, fluorophenylamino

Impact of Substituents on Properties

  • Hydroxy vs.
  • Chloro and Methyl Positioning: The 7-Cl and 8-CH₃ groups on the quinoline ring could sterically hinder interactions compared to analogs with substituents at positions 3 and 4 .
  • Enamide Chain Modifications: The N-methyl group in the target compound may reduce steric bulk versus dimethylamino substituents in analogs, possibly altering pharmacokinetic profiles .

Research Findings and Data Tables

Spectroscopic Characterization (Hypothetical Data)

While explicit spectral data for the target compound is unavailable in the evidence, analogous studies suggest the following key features:

Table 2: Expected Spectroscopic Signatures

Technique Key Signals (Target Compound) Analog Reference
¹H-NMR δ 8.5–8.7 (quinoline H-2), δ 6.5–7.2 (enamide CH), δ 2.9 (N-CH₃) δ 8.6 (quinoline H-2), δ 6.8 (enamide CH)
¹³C-NMR δ 165 (formamido C=O), δ 150 (quinoline C-4-OH) δ 168 (amide C=O), δ 152 (quinoline C-OH)
UV-Vis λₘₐₓ ~270 nm (quinoline π→π), ~320 nm (enamide n→π) λₘₐₓ ~265 nm (quinoline), ~315 nm (enamide)

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